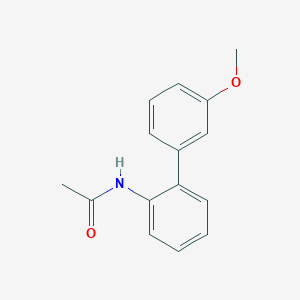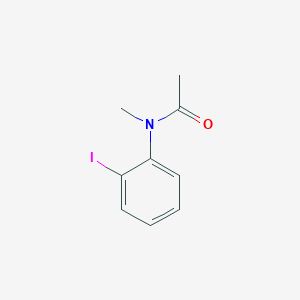
N-(2-iodophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-N-methylacetamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-N-methylacetamide typically involves the iodination of aniline derivatives followed by acylation. One common method includes the reaction of 2-iodoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination and acylation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-iodophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the phenyl ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of thioureas or secondary amines.
Reduction: Formation of N-(2-aminophenyl)-N-methylacetamide.
Oxidation: Formation of phenolic or quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-iodophenyl)-N-methylacetamide is used as a precursor in the synthesis of various heterocyclic compounds. Its iodine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex molecular structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique reactivity makes it valuable in the synthesis of functionalized materials with specific properties .
Wirkmechanismus
The mechanism of action of N-(2-iodophenyl)-N-methylacetamide involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This atom acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound can undergo radical translocation reactions, where the iodine atom is replaced by a radical species, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
- N-(2-iodophenyl)acetamide
- N-(2-iodophenyl)-N-methylformamide
- N-(2-iodophenyl)-N-methylbenzamide
Uniqueness: N-(2-iodophenyl)-N-methylacetamide is unique due to the presence of both an iodine atom and a methylacetamide group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and ease of handling, which is advantageous in various chemical transformations .
Eigenschaften
CAS-Nummer |
90585-26-5 |
|---|---|
Molekularformel |
C9H10INO |
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 |
InChI-Schlüssel |
IRMKWMBEMQGMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
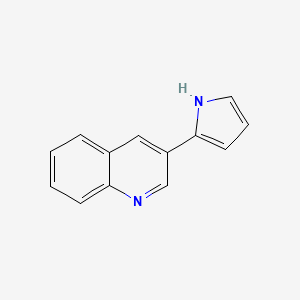
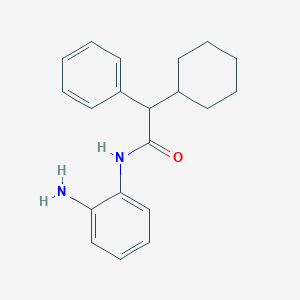
![2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)
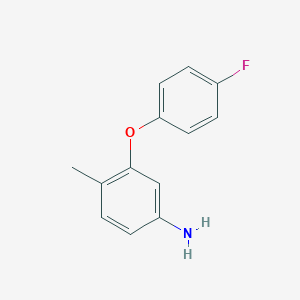
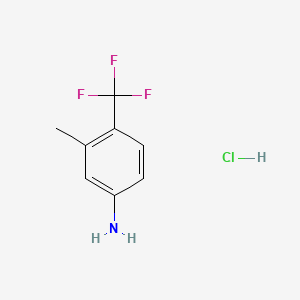
![3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14117073.png)
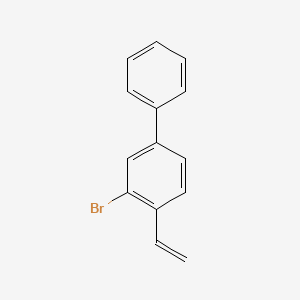

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117081.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)
